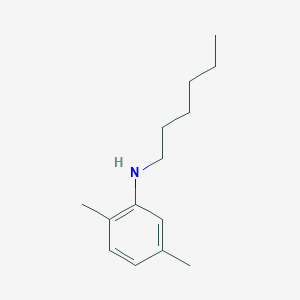

N-n-hexyl-2,5-dimethylaniline

描述

N-n-hexyl-2,5-dimethylaniline: is an organic compound that belongs to the class of aniline derivatives It features a hexyl group attached to the nitrogen atom and two methyl groups at the 2 and 5 positions on the benzene ring

准备方法

Synthetic Routes and Reaction Conditions:

Alkylation of Aniline: The synthesis of N-n-hexyl-2,5-dimethylaniline can be achieved through the alkylation of 2,5-dimethylaniline with hexyl halides (e.g., hexyl bromide) in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene.

Reductive Amination: Another method involves the reductive amination of 2,5-dimethylbenzaldehyde with hexylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions to optimize yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

化学反应分析

Types of Reactions:

Oxidation: N-n-hexyl-2,5-dimethylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives. For example, nitration with nitric acid can yield nitro derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed:

Oxidation: Nitroso and nitro derivatives.

Reduction: Secondary amines.

Substitution: Nitro, sulfo, and other substituted derivatives.

科学研究应用

Dye Production

One of the primary applications of N-n-hexyl-2,5-dimethylaniline is in the production of dyes, particularly azo dyes. These dyes are widely used in textiles, printing, and coloring industries due to their vibrant colors and stability.

Table 1: Azo Dyes Synthesized Using this compound

| Dye Name | Application Area | Color |

|---|---|---|

| Acid Red 2 | Textile dyeing | Red |

| Basic Green 4 | Paper and leather | Green |

| Basic Violet 1 | Textile dyeing | Violet |

Pharmaceutical Synthesis

This compound plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in the production of beta-lactam antibiotics like penicillin and cephalosporins.

Case Study: Antibiotic Production

In a study focusing on the synthesis of penicillin, this compound was utilized as an acid scavenger. This application helped neutralize acidic by-products during the reaction process, leading to higher yields and purity of the final product .

Polymerization Processes

The compound is also employed in polymer chemistry as a catalyst or co-monomer in various polymerization processes. Its ability to participate in reactions with vinyl monomers allows for the creation of tailored polymers with specific properties.

Table 2: Polymerization Techniques Using this compound

| Polymerization Technique | Description |

|---|---|

| Solution Polymerization | Used to synthesize soluble polymers |

| Emulsification Polymerization | Creates emulsified polymer systems |

| Block Polymerization | Forms block copolymers with distinct segments |

Environmental Applications

Recent research has explored the potential of this compound in environmental remediation processes. Its reactivity can be harnessed to degrade pollutants or act as a stabilizer in waste treatment applications.

Case Study: Pollutant Degradation

In laboratory settings, this compound showed promising results in degrading specific organic pollutants under controlled conditions. This application highlights its potential role in environmental cleanup efforts .

作用机制

The mechanism of action of N-n-hexyl-2,5-dimethylaniline depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the amino group. The hexyl and methyl groups influence its reactivity and interaction with other molecules. In biological systems, its mechanism of action would be determined by its interaction with specific molecular targets, such as enzymes or receptors.

相似化合物的比较

N,N-Dimethylaniline: A simpler derivative with two methyl groups attached to the nitrogen atom.

2,6-Dimethylaniline: An isomer with methyl groups at the 2 and 6 positions on the benzene ring.

N-Hexylaniline: A compound with a hexyl group attached to the nitrogen atom but without the additional methyl groups on the benzene ring.

Uniqueness: N-n-hexyl-2,5-dimethylaniline is unique due to the combination of the hexyl group and the specific positioning of the methyl groups on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications that other similar compounds may not fulfill.

属性

分子式 |

C14H23N |

|---|---|

分子量 |

205.34 g/mol |

IUPAC 名称 |

N-hexyl-2,5-dimethylaniline |

InChI |

InChI=1S/C14H23N/c1-4-5-6-7-10-15-14-11-12(2)8-9-13(14)3/h8-9,11,15H,4-7,10H2,1-3H3 |

InChI 键 |

OFKFTGZBQNLFCC-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCNC1=C(C=CC(=C1)C)C |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。